Methyl 4-amino-3-hydroxybenzoate hydrochloride
Overview
Description
Methyl 4-amino-3-hydroxybenzoate hydrochloride: is a chemical compound with the molecular formula C8H10ClNO3. It is a derivative of benzoic acid and is commonly used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Explored for its potential therapeutic applications due to its structural similarity to other bioactive compounds .
Industry:
Mechanism of Action
Target of Action
Methyl 4-amino-3-hydroxybenzoate hydrochloride, also known as Methyl 3-amino-4-hydroxybenzoate , is a synthetic compound that has been shown to inhibit the neuraminidase enzyme in the influenza virus . The neuraminidase enzyme plays a crucial role in the life cycle of the influenza virus, facilitating the release of progeny virions from infected cells .
Mode of Action
The compound acts as a ligand for the influenza virus, binding to the neuraminidase enzyme and inhibiting its function . This prevents the release of new virions, thereby halting the spread of the virus within the host.
Biochemical Pathways
Its primary action is the inhibition of the neuraminidase enzyme, which disrupts the life cycle of the influenza virus .
Result of Action
The primary result of the action of this compound is the inhibition of the neuraminidase enzyme, which prevents the release of progeny virions from infected cells . This halts the spread of the influenza virus within the host, potentially reducing the severity and duration of infection.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored at 2°C - 8°C, protected from light . It’s also important to note that the compound’s effectiveness can be influenced by the physiological environment within the host, including factors such as pH and the presence of other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of methyl 4-amino-3-hydroxybenzoate hydrochloride typically begins with the esterification of 4-amino-3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-amino-3-hydroxybenzoate hydrochloride can undergo oxidation reactions to form corresponding quinones.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates.
Comparison with Similar Compounds
Methyl 3-amino-4-hydroxybenzoate: Similar structure but different position of the amino group.
4-Amino-3-hydroxybenzoic acid: Parent compound without the ester group.
Methyl 4-hydroxybenzoate: Lacks the amino group.
Uniqueness:
Properties
IUPAC Name |
methyl 4-amino-3-hydroxybenzoate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4,10H,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNWERBBTPQNME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499157-23-2 | |
Record name | methyl 4-amino-3-hydroxybenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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